molecular formula C51H78N14O15 B10825670 Allatostatin II acetate

Allatostatin II acetate

Cat. No.: B10825670
M. Wt: 1127.2 g/mol
InChI Key: LNNYCZNOAVGGSC-ZTRLKRQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allatostatin II acetate (123374-34-5 free base) is a synthetic peptide that belongs to the allatostatin family. These peptides are known for their role in inhibiting juvenile hormone synthesis in insects. Allatostatins are crucial in regulating various physiological processes in insects, including development, reproduction, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allatostatin II acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Allatostatin II acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Allatostatin II acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in regulating insect physiology and development.

    Medicine: Explored for potential therapeutic applications in controlling insect-borne diseases.

    Industry: Utilized in the development of insecticides and pest control agents.

Mechanism of Action

Allatostatin II acetate exerts its effects by binding to specific receptors on the surface of target cells. This binding inhibits the synthesis of juvenile hormones, which are essential for insect development and reproduction. The molecular targets and pathways involved include the allatostatin receptors and the downstream signaling pathways that regulate hormone synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allatostatin II acetate is unique in its specific amino acid sequence and its ability to selectively inhibit juvenile hormone synthesis in certain insect species. This specificity makes it a valuable tool for studying insect physiology and developing targeted pest control strategies .

Properties

Molecular Formula

C51H78N14O15

Molecular Weight

1127.2 g/mol

IUPAC Name

acetic acid;(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H74N14O13.C2H4O2/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50;1-2(3)4/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54);1H3,(H,3,4)/t28-,32-,33-,34-,35-,36-,37-;/m0./s1

InChI Key

LNNYCZNOAVGGSC-ZTRLKRQTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN.CC(=O)O

Origin of Product

United States

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